![molecular formula C12H13ClFN3O3 B15285036 (2R,3R,4S,5S)-5-(4-Amino-6-chloro-1H-benzo[d]imidazol-1-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B15285036.png)
(2R,3R,4S,5S)-5-(4-Amino-6-chloro-1H-benzo[d]imidazol-1-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clofarabine is a purine nucleoside antimetabolite used primarily in the treatment of relapsed or refractory acute lymphoblastic leukemia (ALL) in pediatric patients. It is marketed under the trade names Clolar in the United States and Evoltra in Europe and Australia . Clofarabine is known for its ability to inhibit DNA synthesis and induce apoptosis in cancer cells, making it a potent chemotherapeutic agent .
Métodos De Preparación
Clofarabine can be synthesized through various methods, including enzymatic transglycosylation and chemical synthesis. One common method involves the preparation of 2-chloroadenosine by enzymatic transglycosylation between 2-chloroadenine and nucleosides, followed by benzoylation, isomerization, sulfonate ester formation, fluorination, and deprotection . Industrial production methods often focus on optimizing yield and minimizing the formation of undesired stereoisomers .
Análisis De Reacciones Químicas
Clofarabine undergoes several types of chemical reactions, including:
Oxidation and Reduction: Clofarabine is resistant to deamination by adenosine deaminase due to the presence of a halogen group at the two positions of the base.
Substitution: The presence of a halogen in the sugar prevents cleavage of the glycosidic bond by purine nucleoside phosphorylase.
Common Reagents and Conditions: Reagents such as benzoyl chloride, isomerization catalysts, and fluorinating agents are commonly used in its synthesis.
Major Products: The primary product of these reactions is clofarabine itself, with minimal by-products due to the specificity of the reactions involved.
Aplicaciones Científicas De Investigación
Clofarabine has a wide range of scientific research applications, including:
Mecanismo De Acción
Clofarabine exerts its effects through multiple mechanisms:
Inhibition of Ribonucleotide Reductase: This enzyme is crucial for DNA synthesis, and its inhibition leads to a decrease in deoxynucleotide triphosphates, which are necessary for DNA replication.
Incorporation into DNA: Clofarabine is incorporated into DNA, causing chain termination and inhibition of DNA synthesis.
Induction of Apoptosis: The disruption of DNA function and inhibition of DNA repair mechanisms lead to programmed cell death in cancer cells.
Comparación Con Compuestos Similares
Clofarabine is structurally similar to other purine nucleoside analogs such as fludarabine and cladribine. it has unique features that distinguish it from these compounds:
Propiedades
Fórmula molecular |
C12H13ClFN3O3 |
|---|---|
Peso molecular |
301.70 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S)-5-(4-amino-6-chlorobenzimidazol-1-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H13ClFN3O3/c13-5-1-6(15)10-7(2-5)17(4-16-10)12-9(14)11(19)8(3-18)20-12/h1-2,4,8-9,11-12,18-19H,3,15H2/t8-,9+,11-,12+/m1/s1 |
Clave InChI |
OCMJDMXFXUSVDJ-DMWPJOQESA-N |
SMILES isomérico |
C1=C(C=C2C(=C1N)N=CN2[C@@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)Cl |
SMILES canónico |
C1=C(C=C2C(=C1N)N=CN2C3C(C(C(O3)CO)O)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-Amino-6-[(1R)-1-[4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]-4-pyrimidinyl]-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine](/img/structure/B15284955.png)
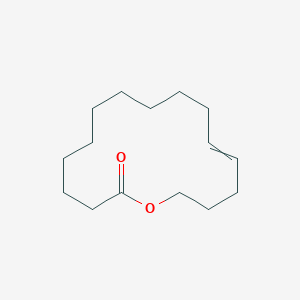
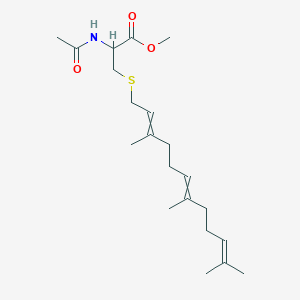
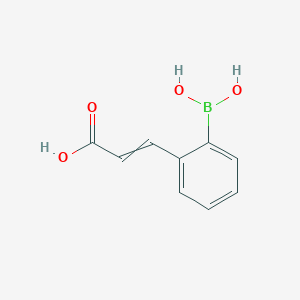
![(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B15285000.png)

![2-methoxy-4-{[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B15285013.png)
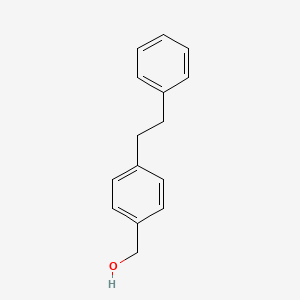
![cis-(1R,3R)-1,2,3,4-Tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester hydrochloride](/img/structure/B15285020.png)
![Methyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-2-butenoate](/img/structure/B15285024.png)
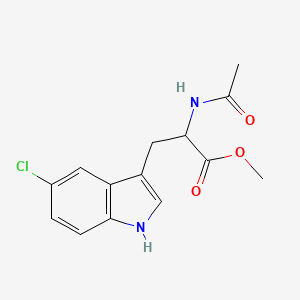
![N-[(1S,2S,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide](/img/structure/B15285044.png)
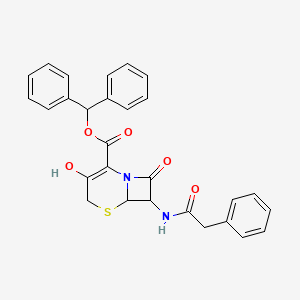
![(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate;Beta-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(Betar)-1H-pyrazole-1-propanenitrile, phosphate](/img/structure/B15285065.png)
